molecular formula C8H8BrFO B2720695 2-(Bromomethyl)-1-fluoro-4-methoxybenzene CAS No. 91319-42-5

2-(Bromomethyl)-1-fluoro-4-methoxybenzene

Cat. No. B2720695
CAS RN: 91319-42-5
M. Wt: 219.053
InChI Key: RVKBNYVMMMWWOA-UHFFFAOYSA-N
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Patent
US09078871B2

Procedure details

To a solution of 1-fluoro-4-methoxy-2-methylbenzene (2.0 g, 14.29 mmol) in CCl4, NBS (2.55 g, 14.29 mmol) and PhCO3H (80 mg) were added. The reaction mixture was heated at reflux for 2 h, cooled to room temperature, and the solid was filtered off. The filtrate was concentrated, and the residue was purified by silica gel column chromatography (eluting with PE/EA=20/1) to give the target compound (3.0 g) as an oil. 1H NMR (CDCl3): δ 6.97-6.83 (m, 3H), 4.48 (s, 2H), 3.78 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH3:10].C1C(=O)N([Br:18])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:18][CH2:10][C:3]1[CH:4]=[C:5]([O:8][CH3:9])[CH:6]=[CH:7][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)OC)C
Name
Quantity
2.55 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluting with PE/EA=20/1)

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=CC(=C1)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.